(2s)-3,3,3-Trifluoro-2-methylpropan-1-ol

Description

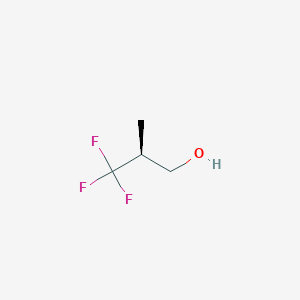

(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol (CAS No. 431-23-2) is a chiral fluorinated alcohol with the molecular formula C₄H₇F₃O and a molecular weight of 128.09 g/mol . Its structure features a stereogenic center at the C2 position, a methyl group (-CH₃) at C2, and three fluorine atoms (-CF₃) at C3, conferring distinct electronic and steric properties. The compound is stored under sealed, dry conditions at 2–8°C . Its GHS hazard profile includes flammability (H225), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions during handling .

Properties

IUPAC Name |

(2S)-3,3,3-trifluoro-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEPNXRUEOKKDO-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The enantioselective synthesis of ω-trifluoromethyl amino acids (J. Org. Chem.,) employs chiral equivalents of nucleophilic glycine and alanine. By analogy, a chiral auxiliary (e.g., Evans oxazolidinone) could direct methyl group addition to a fluorinated aldehyde. Key steps would include:

-

Auxiliary attachment : Binding a chiral auxiliary to 3,3,3-trifluoropropanal.

-

Methylation : Diastereoselective alkylation using methyl halides.

-

Auxiliary removal : Hydrolysis or hydrogenolysis to yield the target alcohol.

Reported diastereoselectivities exceed 99% in similar systems, suggesting viability for enantiomerically pure (2S)-configurations.

Catalytic Asymmetric Reduction

Biopolymers (Pept Sci) details enantioselective reductions for trifluoromethyl threonine derivatives using copper chloride additives. For primary alcohols, asymmetric transfer hydrogenation with Noyori-type catalysts (e.g., Ru(II)-TsDPEN) could reduce 3,3,3-trifluoro-2-methylpropanal to the (2S)-alcohol. Critical factors include:

-

Substrate purity : Aldehydes must be free of ketonic impurities to avoid competing pathways.

-

Catalyst loading : 0.1–1 mol% Ru complexes typically achieve >90% ee in fluorinated systems.

Industrial-Scale Considerations

The patent CN113735684A emphasizes scalability, with highlights relevant to this compound:

-

Raw material costs : Methyl halides and 1,1,1-trifluoroacetone are commercially available at scale.

-

Purification : Distillation (boiling point 108.5–109.5°C) or chromatography resolves enantiomers.

-

Safety : The compound’s flammability (Hazard Class 3 ) necessitates inert atmosphere handling and explosion-proof equipment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents like chromium(VI) oxide can be used to convert the alcohol to the corresponding carboxylic acid.

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) can reduce the compound to its corresponding hydrocarbon.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups.

Major Products Formed:

Oxidation: Trifluoromethyl carboxylic acid.

Reduction: Trifluoromethyl propane.

Substitution: Various substituted trifluoromethyl compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C4H7F3O

- Molecular Weight : 128.09 g/mol

- CAS Number : 431-23-2

The compound features a chiral center, leading to potential enantiomeric variations that can influence biological activity and efficacy in pharmaceutical applications.

Drug Synthesis Intermediates

(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol serves as a vital intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for the development of drugs targeting neurological disorders and metabolic diseases. For instance:

- Neurological Disorders : The compound has been explored as a precursor for synthesizing drugs that modulate neurotransmitter systems.

- Metabolic Diseases : Its derivatives are being investigated for their potential to influence metabolic pathways effectively.

Selective Receptor Agonists

Research indicates that derivatives of this compound can act as selective agonists for bombesin receptor subtypes, which are implicated in various physiological processes. This property is particularly relevant in developing treatments for conditions like cancer and obesity.

Solvent Properties

The compound is utilized as a solvent in diverse chemical reactions due to its ability to dissolve a wide range of organic compounds while maintaining stability under various conditions. This property facilitates:

- Reactions requiring controlled environments : Its use as a solvent allows for precise control over reaction conditions, improving yields and selectivity.

Synthesis of Fluorinated Compounds

The presence of the trifluoromethyl group makes this compound a valuable building block in the synthesis of fluorinated organic compounds. These compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Investigated the use of this compound in synthesizing novel imidazole compounds with potential anti-cancer properties. |

| Study 2 | Neurological Agents | Demonstrated that derivatives of this compound enhance the efficacy of drugs targeting dopamine receptors. |

| Study 3 | Organic Synthesis | Utilized as a solvent in reactions leading to high-yield synthesis of complex organic molecules with improved selectivity. |

Mechanism of Action

The mechanism by which (2S)-3,3,3-trifluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through hydrogen bonding or fluorine interactions , influencing the biological activity of the drug.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following fluorinated alcohols share structural or functional similarities with (2S)-3,3,3-Trifluoro-2-methylpropan-1-ol. Key differences in molecular architecture, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Comparisons

Key Differences and Functional Insights

In contrast, 3,3,3-Trifluoro-2-phenylpropan-1-ol (CAS 113242-93-6) has a bulky phenyl group, enhancing lipophilicity for applications in asymmetric catalysis . 1,1,1,3,3,3-Hexafluoropropan-2-ol (CAS 920-66-1) exhibits strong hydrogen-bonding acidity due to its six fluorine atoms, making it a powerful solvent for polar molecules and peptides .

Functional Group Diversity: The amino group in 3-Amino-1,1,1-trifluoropropan-2-ol (CAS 160706-71-8) enables participation in nucleophilic reactions or coordination chemistry, distinguishing it from non-amino analogs .

Hazard Profiles :

Q & A

Q. What synthetic methodologies are most effective for preparing (2S)-3,3,3-trifluoro-2-methylpropan-1-ol with high enantiomeric purity?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution can achieve high enantioselectivity. For example, fluorinated alcohols are often synthesized via nucleophilic trifluoromethylation or kinetic resolution using lipases . Key steps include chiral center preservation during trifluoromethyl group introduction and rigorous purification via column chromatography or recrystallization .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) and comparison to known standards can verify enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography of derivatives (e.g., Mosher esters) provide definitive stereochemical assignments .

Q. What analytical techniques are critical for characterizing the purity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹⁹F NMR resolves trifluoromethyl group environments. Gas chromatography (GC) or HPLC coupled with evaporative light scattering detection (ELSD) quantifies impurities. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton (pKa ~12–14), enhancing its leaving group ability. Steric hindrance from the methyl group at C2 may slow SN2 reactions but favor elimination pathways. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Dynamic effects like restricted rotation or hydrogen bonding may cause anomalous splitting. Variable-temperature NMR or deuterium exchange experiments can identify exchange processes. Comparative analysis with analogs (e.g., non-fluorinated or racemic mixtures) isolates the trifluoromethyl group’s impact .

Q. How can computational chemistry predict the solvation behavior and aggregation tendencies of this compound?

Molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) model fluorine’s hydrophobic interactions. QSPR models correlate logP values with experimental solubility in fluorinated solvents like HFIP (1,1,1,3,3,3-hexafluoroisopropanol), which stabilize polar intermediates .

Q. What role does this compound play in enantioselective catalysis or as a chiral building block?

Its rigid structure and fluorine’s inductive effects make it a candidate for chiral auxiliaries in asymmetric aldol reactions or as a ligand in metal-catalyzed transformations. Fluorine’s steric bulk can enhance stereocontrol in C–F bond-forming reactions .

Methodological Notes

- Stereochemical Analysis : Combine chiral chromatography with vibrational circular dichroism (VCD) for unambiguous assignment .

- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and use deuterated solvents to minimize artifacts .

- Safety : Handle fluorinated alcohols in well-ventilated areas due to potential respiratory irritation; use PTFE-lined caps to prevent solvent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.